molecular formula C13H20 B126430 Heptylbenzene CAS No. 1078-71-3

Heptylbenzene

Cat. No. B126430
CAS RN: 1078-71-3
M. Wt: 176.3 g/mol
InChI Key: LBNXAWYDQUGHGX-UHFFFAOYSA-N
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Description

Synthesis and Spectroscopic Properties

The synthesis of hexapyrenylbenzene, a derivative related to heptylbenzene, was achieved starting from 4,5,9,10-tetrahydropyrene. The resulting compound exhibited strong and red-shifted fluorescence, indicating interesting optical properties due to the presence of pyrene units and their aggregate states .

Structure Formation and Coupling Reactions

Hexaphenylbenzene (HPB), a compound structurally similar to heptylbenzene, was studied for its on-surface coupling reactions. HPB forms non-covalent 2D monolayers at room temperature, and upon annealing, a structural transition occurs, likely due to π-bond formation. This study provides insights into the behavior of phenylbenzene derivatives on surfaces, which could be relevant for heptylbenzene analogs .

Molecular Cohesion in Crystals

The molecular cohesion and packing of hexaphenylbenzene and its derivatives were analyzed, revealing the importance of C-H...π interactions. By substituting ortho alkyl groups, these interactions can be altered, affecting the material's properties such as solubility and thermal stability. This crystal engineering approach can be applied to heptylbenzene to tailor its properties .

Sterically Crowded Arene and Ligand Behavior

Hexaethylbenzene, another derivative, was reviewed for its synthesis, structure, and dynamic behavior. The steric crowding and conformational versatility of hexaethylbenzene provide a comparison for understanding the behavior of heptylbenzene in the presence of bulky substituents .

Competitive Atom Shifts in Strained Carbenes

The study of spiro[3.3]hept-1-ylidene, a strained carbene, revealed insights into the rearrangements and conformations that such compounds can undergo. Although not directly related to heptylbenzene, this research on strained ring systems could be relevant for understanding the reactivity of similarly structured compounds .

Thermodynamic Characterization of Polyphenylbenzenes

A thermodynamic and structural study of polyphenylbenzenes, including hexaphenylbenzene, showed that steric crowding among phenyl substituents leads to enthalpic destabilization. The entropy of sublimation was found to be low for hexaphenylbenzene due to its high molecular symmetry. These findings could be extrapolated to heptylbenzene to predict its thermodynamic behavior .

Surface-assisted Synthesis of Nanotroughs

The synthesis of hyperbenzene, a hexagonal macrocycle, was achieved on a Cu(111) surface. This research demonstrates the potential for surface-assisted synthesis of large aromatic systems, which could be applicable to the synthesis of heptylbenzene derivatives with specific properties .

Crystal and Molecular Structure of a Smectic C Precursor

The structure of 4,4′di-n-heptyloxyazoxybenzene, a compound with a heptyl group, was determined, providing insights into the molecular packing and phase behavior of such compounds. This information could be useful for understanding the solid-state properties of heptylbenzene .

Molecular Structure and Electronic Properties

A theoretical study on hexaethynylbenzene (HEB) revealed its electronic properties and predicted high thermal stability due to two-dimensional aromaticity. These findings could inform the electronic property predictions for heptylbenzene derivatives .

Syntheses, Structures, and Reactivity of Hexaborylbenzene Derivatives

The synthesis and reactivity of hexaborylbenzene derivatives were explored, showing the potential for creating highly functionalized benzene derivatives. This research could guide the functionalization of heptylbenzene for specific applications .

Scientific Research Applications

Phase Equilibria Studies

Heptylbenzene has been studied in the context of phase equilibria, particularly in combination with other chemicals. For instance, Poot and Loos (2003) investigated the vapour-liquid and liquid-liquid equilibria of 1,1,1,2-tetrafluoroethane and heptylbenzene. They found the system to be a type II system according to the Van Konynenburg and Scott classification, with a critical endpoint at a specific temperature and pressure. This research aids in understanding the thermodynamic behavior of such mixtures, which is crucial in various industrial applications (Poot & Loos, 2003).

Environmental Studies

Heptylbenzene has also been investigated in environmental studies. For example, Möller et al. (2011) studied the distribution of brominated flame retardants, including compounds like heptylbenzene, in air and seawater in the European Arctic. This research highlights the environmental presence and potential impact of such chemicals, contributing to our understanding of environmental pollution and its consequences (Möller et al., 2011).

Chemical Sensory Research

In chemical sensory research, Cometto-Muñiz and Abraham (2008) investigated the chemesthetic (sensory irritation) potency of homologous alkylbenzenes, including heptylbenzene. They found a cut-off point in ocular chemesthetic detection at the level of heptylbenzene. This research contributes to our understanding of how different chemical structures can affect sensory perception, which has applications in product safety and design (Cometto-Muñiz & Abraham, 2008).

Viscosity and Density Studies

Baylaucq et al. (2002) explored the dynamic viscosity and density of heptylbenzene, examining its behavior under different temperatures and pressures. This research is important for industrial processes where the physical properties of substances under varying conditions are critical (Baylaucq et al., 2002).

Biodegradation Research

The biodegradation potential of heptylbenzene has been studied by Govarthanan et al. (2017), who investigated the degradation of various hydrocarbons by the filamentous fungus Penicillium sp. CHY-2. Understanding the biodegradation pathways of chemicals like heptylbenzene is crucial for environmental remediation and waste management (Govarthanan et al., 2017).

Safety And Hazards

As with many chemicals, handling heptylbenzene requires care . It is essential to prevent its ingestion, inhalation, or skin and eye contact as it can cause irritation and adverse health effects . From an environmental perspective, it is nonpolar and not readily biodegradable . Hence, if released into the environment, it can persist for a long time . Furthermore, due to its hydrophobic nature, it can bioaccumulate, potentially causing harm to ecosystems .

Future Directions

Heptylbenzene’s unique structural features make it a subject of ongoing research . Its potential applications in various fields, including organic chemistry and environmental science, suggest that it will continue to be a topic of interest in future studies .

properties

IUPAC Name

heptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNXAWYDQUGHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061477
Record name Heptylbenzene
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Molecular Weight

176.30 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name n-Heptylbenzene
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Vapor Pressure

0.03 [mmHg]
Record name n-Heptylbenzene
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Product Name

Heptylbenzene

CAS RN

1078-71-3
Record name Heptylbenzene
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Record name Heptylbenzene
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Synthesis routes and methods I

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 1.090 g (8 mmol) of zinc chloride and 4 ml of N-methylpyrrolidinone were weighed in the flask. The flask was purged with argon, followed by stirring. 3.5 ml (7 mmol) of 2M tetrahydrofuran solution of n-heptylmagnesium chloride was added dropwise at 25° C. over a period of 30 minutes, followed by stirring at 25° C. for 30 minutes. The reaction liquid previously obtained was added, followed by stirring at 25° C. for 30 minutes. Further, 0.558 g (5 mmol) of chlorobenzene was added, followed by stirring at 120° C. for 16 hours. After the completion of the reaction, 10 ml of toluene and 10 ml of saturated aqueous ammonium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.688 g of 1-phenylheptane (yield: 78 mol % based on chlorobenzene). The identification of the product was made by mass spectroscopy.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.045 g (0.2 mmol) of palladium (II) acetate and 2 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.096 g (0.2 mmol) of di-tert-butylmethylphosphonium tetraphenylborate obtained in Example B-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 22° C. for 30 minutes. 3.582 g (20 mmol) of n-heptyl bromide was added, followed by stirring at 22° C. for 30 minutes. 10 ml (22 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 30° C. over a period of 10 minutes, followed by stirring at 30° C. for 3 hours. After the completion of the reaction, 10 ml of saturated aqueous ammonium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 2.997 g of 1-phenylheptane (yield: 85 mol % based on n-heptyl bromide). The identification of the product was made by mass spectroscopy.
Quantity
3.582 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.045 g
Type
catalyst
Reaction Step Three
Quantity
0.096 g
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 0.027 g (0.12 mmol) of palladium (II) acetate and 7 ml of N-methylpyrrolidinone were weighed in the flask, followed by stirring. Further, 0.079 g (0.12 mmol) of tricyclohexylphosphonium tetra-para-tolylborate obtained in Example B-16 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 30 minutes. 0.404 g (3 mmol) of n-heptyl chloride was added, followed by stirring at 25° C. for 30 minutes. 2 ml (4.4 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 25° C. over a period of 10 minutes, followed by stirring at 25° C. for 19 hours. After the completion of the reaction, 6 ml of tetrahydrofuran and 10 ml of saturated aqueous ammonium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.434 g of 1-phenylheptane (yield: 82 mol % based on n-heptyl chloride). The identification of the product was made by mass spectroscopy.
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
catalyst
Reaction Step Two
Name
tricyclohexylphosphonium tetra-para-tolylborate
Quantity
0.079 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.896 g (5 mmol) of n-heptyl bromide, 0.914 g (7.5 mmol) of phenylboronic acid, 0.056 g (0.25 mmol) of palladium (II) acetate, 1.683 g (15 mmol) of potassium tert-butoxide and 25 ml of tert-amyl alcohol were weighed in the flask, followed by stirring. Further, 0.240 g (0.5 mmol) of di-tert-butylmethylphosphonium tetraphenylborate obtained in Example B-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 24 hours. After the completion of the reaction, 20 ml of saturated sodium chloride solution was added, followed by separation. The organic phase was purified by column chromatography to afford 0.785 g of 1-phenylheptane (yield: 89 mol % based on n-heptyl bromide). The identification of the product was made by mass spectroscopy.
Quantity
0.896 g
Type
reactant
Reaction Step One
Quantity
0.914 g
Type
reactant
Reaction Step Two
Quantity
1.683 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0.24 g
Type
reactant
Reaction Step Five
Quantity
0.056 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods V

Procedure details

A 30-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.358 g (2 mmol) of n-heptyl bromide, 0.476 g (2.4 mmol) of trimethoxyphenylsilane, 0.021 g (0.08 mmol) of palladium (II) bromide, 4.8 ml (4.8 mmol) of 1M tetrahydrofuran solution of tetra-n-butylammonium fluoride and 4.8 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.096 g (0.2 mmol) of di-tert-butylmethylphosphonium tetraphenylborate obtained in Example B-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 21 hours. After the completion of the reaction, 5 ml of toluene and 10 ml of saturated sodium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.300 g of 1-phenylheptane (yield: 85 mol % based on n-heptyl bromide). The identification of the product was made by mass spectroscopy.
Quantity
0.358 g
Type
reactant
Reaction Step One
Quantity
0.476 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.096 g
Type
reactant
Reaction Step Four
Quantity
0.021 g
Type
catalyst
Reaction Step Five
Quantity
4.8 mL
Type
solvent
Reaction Step Six
Quantity
4.8 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
PC Mandal, S Chowdhury, M Sasaki - International Journal of …, 2016 - academia.edu
The world reserves of conventional light oils are decreasing and being replaced by an increasing amount of heavy oils. Heptylbenzene (HPB) and hexylbenzene (HXB) are compounds …
Number of citations: 2 www.academia.edu
A Baylaucq, CK Zeberg-Mikkelsen… - Journal of Chemical & …, 2002 - ACS Publications
The dynamic viscosity η and the density ρ of heptylbenzene (1-phenylheptane) and heptylcyclohexane (1-cyclohexylheptane) have been studied as a function of temperature (293.15 K …
Number of citations: 24 pubs.acs.org
W Poot, TW de Loos - Fluid phase equilibria, 2003 - Elsevier
Vapour–liquid, liquid–liquid and liquid–liquid–vapour equilibria for the system 1,1,1,2-tetrafluoroethane + heptylbenzene were determined in the temperature range from 260 to 400K …
Number of citations: 17 www.sciencedirect.com
DL Prak, BH Morrow, JS Cowart… - Journal of Chemical & …, 2020 - ACS Publications
This study presents measured densities, viscosities, speeds of sound, surface tensions, and flash points and calculated bulk moduli of mixtures of 2,2,4,6,6-pentamethylheptane with C 9 …
Number of citations: 12 pubs.acs.org
PC Mandal, T Shiraishi, M Sasaki… - Journal of chemical …, 2011 - jstage.jst.go.jp
… Keywords: Batch Reactor, Supercritical Water, Heptylbenzene, Reaction Pathways, Heavy Oil The objective of this study was to convert heptylbenzene (HPB), the simplest model …
Number of citations: 12 www.jstage.jst.go.jp
JL Fall, KD Luks - Fluid phase equilibria, 1986 - Elsevier
… The n-heptylbenzene was obtained from Alfa Products and was also estimated to be 97 + … for the system CO, + n-heptylbenzene. LLV barotropic inversion points have been previously …
Number of citations: 25 www.sciencedirect.com
PC Mandal, T Shiraishi, W Diono… - 2009 AIChE Annual …, 2009 - tohoku.elsevierpure.com
… So, in this study, Heptylbenzene (HPB) is used as a model compound and water is used … , like heptylbenzene, was also studied at 450 C and 40 MPa. Heptylbenzene decomposed into …
Number of citations: 3 tohoku.elsevierpure.com
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Viscosity of heptylbenzene … Viscosity of heptylbenzene … Viscosity of heptylbenzene …
Number of citations: 2 link.springer.com
F Douce, N Djebaïli-Chaumeix, CE Paillard… - Proceedings of the …, 2000 - Elsevier
… 1000 and 1800 kPa, and was between 700 and 1100 kPa for n-heptylbenzene and … The same observation is made when going from toluene to heptylbenzene. Finally, in the case of n-…
Number of citations: 67 www.sciencedirect.com
XH Yang, T Giovenzana, B Feild, GE Jabbour… - Journal of Materials …, 2012 - pubs.rsc.org
… The addition of the 4-heptylbenzene moiety lowers the T g by more than 50 C based on the fully pyrene substituted analogues, 18 but this is outweighed by the benefits of increased …
Number of citations: 42 pubs.rsc.org

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